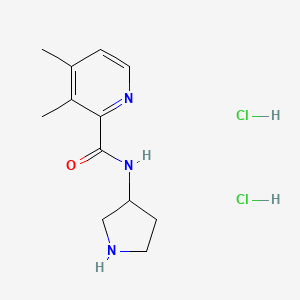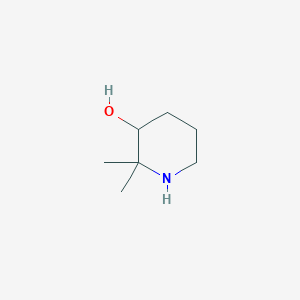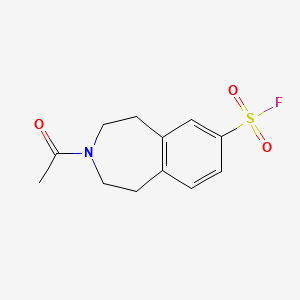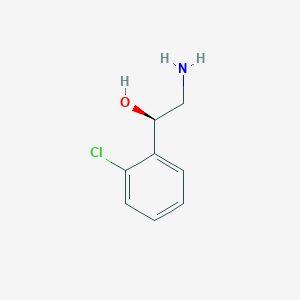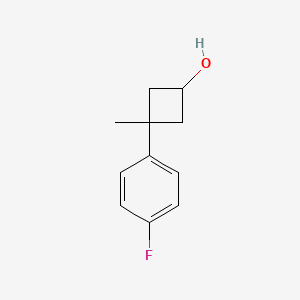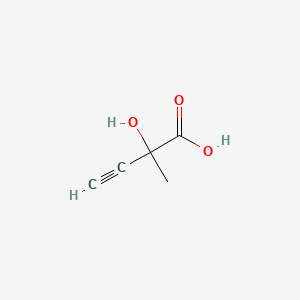
4-Nitronaphthalene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitronaphthalene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides These compounds are characterized by the presence of a sulfonamide functional group attached to an aromatic ring this compound is specifically derived from naphthalene, a polycyclic aromatic hydrocarbon, with a nitro group at the 4-position and a sulfonamide group at the 1-position
Méthodes De Préparation
The synthesis of 4-Nitronaphthalene-1-sulfonamide typically involves the nitration of naphthalene followed by sulfonation and subsequent conversion to the sulfonamide. The general synthetic route can be summarized as follows:
Nitration: Naphthalene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the 4-position, forming 4-nitronaphthalene.
Sulfonation: The 4-nitronaphthalene is then subjected to sulfonation using fuming sulfuric acid or chlorosulfonic acid to introduce a sulfonic acid group at the 1-position, yielding 4-nitronaphthalene-1-sulfonic acid.
Conversion to Sulfonamide: Finally, the sulfonic acid group is converted to a sulfonamide by reacting with ammonia or an amine under appropriate conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Analyse Des Réactions Chimiques
4-Nitronaphthalene-1-sulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under suitable conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring, leading to the formation of quinones or other oxidized derivatives.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
4-Nitronaphthalene-1-sulfonamide has several scientific research applications:
Pharmaceuticals: As a sulfonamide derivative, it may serve as a precursor or intermediate in the synthesis of pharmaceutical compounds with antibacterial, antifungal, or anti-inflammatory properties.
Organic Synthesis: It can be used as a building block in organic synthesis to create more complex molecules, including dyes, polymers, and agrochemicals.
Biological Studies: The compound can be used in biological studies to investigate the effects of sulfonamide derivatives on various biological pathways and targets.
Industrial Applications: It may find use in the production of specialty chemicals and materials, leveraging its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-Nitronaphthalene-1-sulfonamide depends on its specific application. In the context of its potential pharmaceutical use, sulfonamides typically act by inhibiting the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition disrupts bacterial growth and replication, making sulfonamides effective antibacterial agents. The molecular targets and pathways involved include the folate biosynthesis pathway and the enzyme dihydropteroate synthase.
Comparaison Avec Des Composés Similaires
4-Nitronaphthalene-1-sulfonamide can be compared with other sulfonamide derivatives, such as:
Sulfanilamide: A simpler sulfonamide with a single aromatic ring, commonly used as an antibacterial agent.
Sulfamethoxazole: A sulfonamide with a heterocyclic ring, used in combination with trimethoprim for treating bacterial infections.
Sulfadiazine: Another sulfonamide with a heterocyclic ring, used in combination with pyrimethamine for treating toxoplasmosis.
The uniqueness of this compound lies in its polycyclic aromatic structure, which may confer different chemical reactivity and biological activity compared to simpler sulfonamides.
Propriétés
Formule moléculaire |
C10H8N2O4S |
|---|---|
Poids moléculaire |
252.25 g/mol |
Nom IUPAC |
4-nitronaphthalene-1-sulfonamide |
InChI |
InChI=1S/C10H8N2O4S/c11-17(15,16)10-6-5-9(12(13)14)7-3-1-2-4-8(7)10/h1-6H,(H2,11,15,16) |
Clé InChI |
WOEAGRDLSQPBRB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





